
(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-cyanophenyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyano-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various organic reactions, including the use of Grignard reagents or Wittig reactions to introduce the double bond.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction of the cyano group.
Free amines: from Boc deprotection.
Wissenschaftliche Forschungsanwendungen
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Lacks the cyano group, making it less reactive in certain contexts.
(S)-2-AMINO-5-(4-CYANOPHENYL)PENT-4-ENOICACID: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-CYANOPHENYL)PENT-4-ENOICACID is unique due to the presence of both the Boc-protected amino group and the cyano-substituted phenyl group, which confer distinct reactivity and stability properties.
Eigenschaften
Molekularformel |
C17H20N2O4 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(E,2S)-5-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)6-4-5-12-7-9-13(11-18)10-8-12/h4-5,7-10,14H,6H2,1-3H3,(H,19,22)(H,20,21)/b5-4+/t14-/m0/s1 |
InChI-Schlüssel |
CATKGOPTFNVPFW-NNTXTVRGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C#N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
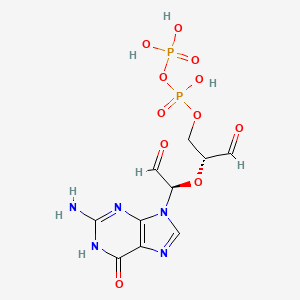
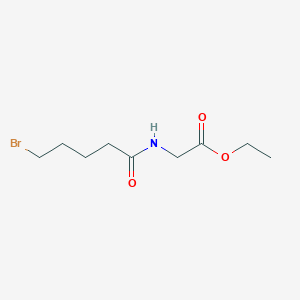
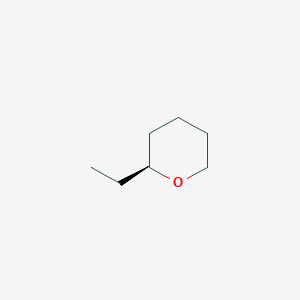
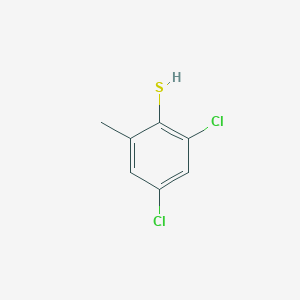

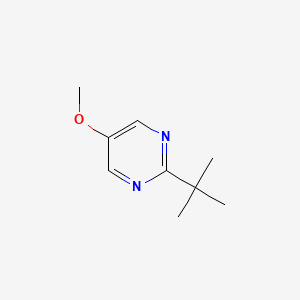

![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
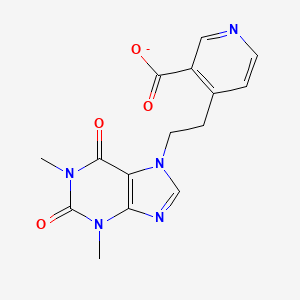
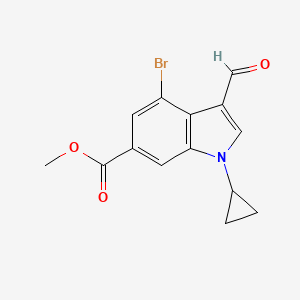

![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
